![molecular formula C11H20N2O3 B1468727 1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid CAS No. 1339468-50-6](/img/structure/B1468727.png)

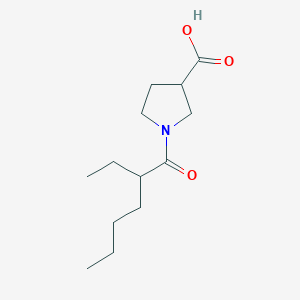

1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

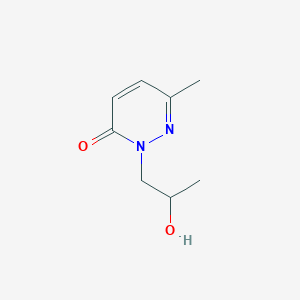

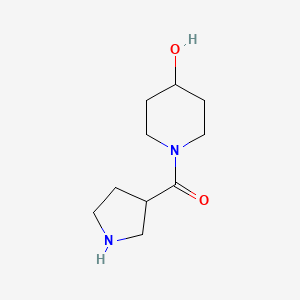

The synthesis of pyrrolidine compounds involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine compounds are known to undergo various chemical reactions. For instance, carboxylic acids can react with alcohols to form esters in a process called Fischer esterification . The direct reaction of a carboxylic acid with an amine would be expected to be difficult because the basic amine would deprotonate the carboxylic acid to form a highly unreactive carboxylate .Applications De Recherche Scientifique

C-H Functionalization and Synthesis of Cyclic Compounds

One application of this chemical structure involves the C-H functionalization of cyclic amines, such as pyrrolidine, through redox-annulations with α,β-unsaturated carbonyl compounds. This process allows for the generation of conjugated azomethine ylides, followed by electrocyclization and sometimes tautomerization, leading to the synthesis of ring-fused pyrrolines. These pyrrolines can be further oxidized to pyrroles or reduced to pyrrolidines, offering a pathway for creating complex cyclic compounds with potential relevance in pharmaceuticals and materials science (Kang et al., 2015).

Antimicrobial Activity

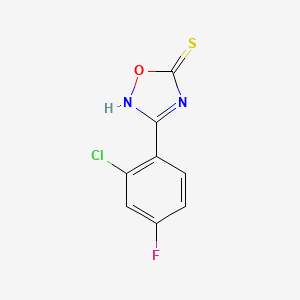

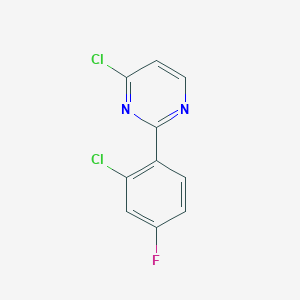

The structure also finds importance in the synthesis of derivatives with notable antimicrobial activity. For instance, polysubstituted derivatives have been synthesized and evaluated against various bacterial and fungal strains, including M. tuberculosis. Some derivatives have shown promising antibacterial activity against A. baumannii and M. tuberculosis strains, suggesting their potential as starting points for developing new antimycobacterial agents (Nural et al., 2018).

Extraction and Separation Technologies

In the field of biochemical and pharmaceutical industries, derivatives of pyrrolidine-3-carboxylic acid have been utilized in the extraction processes, such as in the recovery of pyridine-3-carboxylic acid from dilute fermentation broths. This involves the use of specific extractants and diluents to investigate the effects on extraction efficiency, highlighting the compound's role in enhancing the production and separation processes in industrial applications (Kumar & Babu, 2009).

Influenza Neuraminidase Inhibitors

Research into the design and synthesis of influenza neuraminidase inhibitors has identified derivatives containing pyrrolidine cores as potent inhibitors. These compounds, through efficient syntheses and guided by structural information of the neuraminidase active site, have shown significant inhibitory activity against influenza viruses. This illustrates the compound's utility in the development of antiviral agents (Wang et al., 2001).

Solubility and Thermodynamic Properties

The solubility and thermodynamic properties of pyrrolidine-2-carboxylic acid derivatives in various solvents, including water and alcohols, have been studied to understand their behavior in different media. This research provides insight into the dissolution processes and the thermodynamics of these compounds, relevant for their formulation and application in pharmaceutical solutions (Duan et al., 2015).

Mécanisme D'action

Orientations Futures

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Pyrrolidine compounds, including “1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid”, may continue to play a significant role in the discovery of new biologically active compounds .

Propriétés

IUPAC Name |

1-[2-(butan-2-ylamino)-2-oxoethyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-3-8(2)12-10(14)7-13-5-4-9(6-13)11(15)16/h8-9H,3-7H2,1-2H3,(H,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPADFCQPHEKJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CN1CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

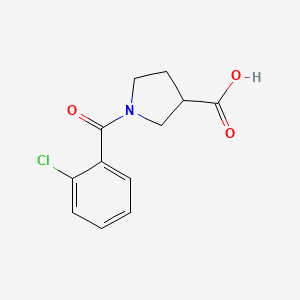

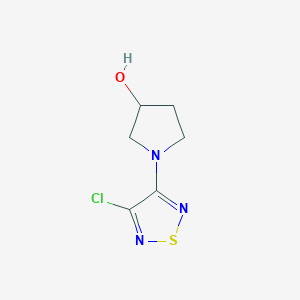

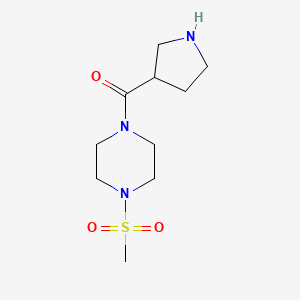

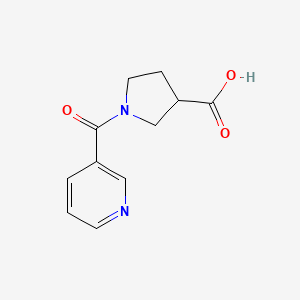

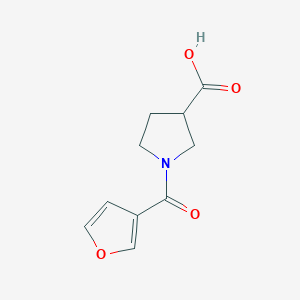

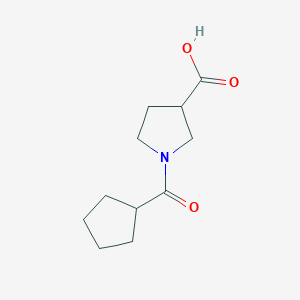

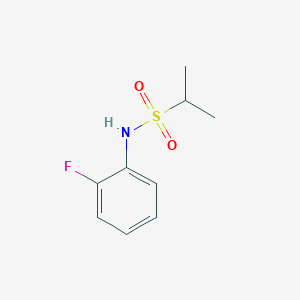

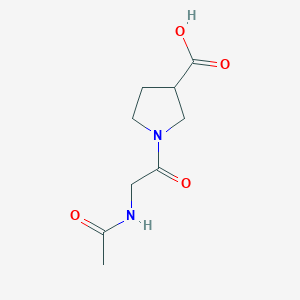

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1468665.png)